molecular formula C4H9NO2 B8742719 4-AMINO-2-HYDROXYBUTANAL

4-AMINO-2-HYDROXYBUTANAL

Cat. No.: B8742719
M. Wt: 103.12 g/mol
InChI Key: YBZVXGFYRGTTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-AMINO-2-HYDROXYBUTANAL is an organic compound with the molecular formula C4H9NO2. It is a versatile intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals. The compound features both hydroxyl and amino functional groups, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-AMINO-2-HYDROXYBUTANAL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-AMINO-2-HYDROXYBUTANAL involves its interaction with various molecular targets and pathways. In biocatalytic processes, the compound undergoes reductive amination catalyzed by amine dehydrogenases, leading to the formation of chiral amines. These enzymes facilitate the transfer of hydrogen atoms, resulting in the reduction of the carbonyl group and the formation of the amino group .

Comparison with Similar Compounds

Uniqueness: 4-AMINO-2-HYDROXYBUTANAL is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to undergo both reductive amination and nucleophilic substitution makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

4-amino-2-hydroxybutanal

InChI

InChI=1S/C4H9NO2/c5-2-1-4(7)3-6/h3-4,7H,1-2,5H2

InChI Key

YBZVXGFYRGTTIX-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(C=O)O

Origin of Product

United States

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